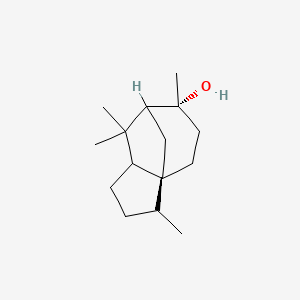
Rilpivirine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rilpivirine (hydrochloride) is a non-nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals to treat human immunodeficiency virus type 1 infections in treatment-naive patients . It is a diarylpyrimidine derivative with high potency and a reduced chance of resistance compared to other non-nucleoside reverse transcriptase inhibitors . Rilpivirine (hydrochloride) was developed by Tibotec, Inc. and was approved by the U.S. Food and Drug Administration on May 20, 2011 .
Métodos De Preparación
The synthesis of rilpivirine (hydrochloride) involves several steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is synthesized using methyl iodide and sodium hydroxide at room temperature overnight.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized using dimethoxyethane under reflux conditions for 18 hours.
Synthesis of rilpivirine: The final step involves the reaction between (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in acetonitrile under reflux conditions.
Industrial production methods have optimized these steps to improve yield and reduce reaction time. For example, a microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, reducing the reaction time from 69 hours to 90 minutes and improving the overall yield from 18.5% to 21% .
Análisis De Reacciones Químicas
Rilpivirine (hydrochloride) undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Rilpivirine (hydrochloride) has several scientific research applications:
Mecanismo De Acción
Rilpivirine (hydrochloride) exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1 . This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, preventing the replication of the virus . Unlike nucleoside reverse transcriptase inhibitors, rilpivirine does not require intracellular phosphorylation for its antiviral activity . The internal conformational flexibility of rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance .
Comparación Con Compuestos Similares
Rilpivirine (hydrochloride) is compared with other non-nucleoside reverse transcriptase inhibitors such as etravirine and efavirenz .
Etravirine: Like rilpivirine, etravirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
Rilpivirine’s high genetic barrier to resistance mutations and its ability to retain potency against well-characterized, clinically relevant reverse transcriptase mutants make it unique among non-nucleoside reverse transcriptase inhibitors .
Propiedades
IUPAC Name |
4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)
![methyl N-[1-[[4-[3-[3-[bis(methylsulfonyl)amino]-5-chloro-2-fluorophenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B14792093.png)
![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)



![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)

